
Albitiazolium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Albitiazolium is an antimlarial drug.
生物活性
Albitiazolium, a bis-thiazolium choline analogue, has emerged as a significant candidate in the fight against malaria, particularly due to its potent antimalarial properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and clinical implications based on recent research findings.
This compound exerts its antimalarial effects primarily through the inhibition of phosphatidylcholine (PC) biosynthesis in Plasmodium falciparum by disrupting choline transport into the parasite. The compound specifically prevents the incorporation of choline into its end-product, PC, which is crucial for membrane integrity and function in the parasite. This inhibition is competitively antagonized by choline itself, indicating a targeted mechanism of action .
Key Findings:
- Choline Transport : this compound enters infected erythrocytes via new permeability pathways (NPP) and is subsequently taken up by the parasite through a poly-specific cation transporter .
- Inhibition of Enzymes : At higher concentrations, this compound inhibits critical enzymes involved in the de novo synthesis of PC, further impairing the parasite's ability to maintain its membrane structures .
- Accumulation in Infected Cells : The compound exhibits high accumulation in infected red blood cells (iRBCs), with a cellular accumulation ratio exceeding 150. This accumulation facilitates a recycling mechanism where the drug is released back into plasma upon rupture of iRBCs, prolonging its pharmacological effects .
Pharmacokinetics
The pharmacokinetic profile of this compound demonstrates favorable properties that enhance its therapeutic potential. Studies indicate that it achieves peak concentrations in major organs such as the liver and heart within 30 minutes to 1 hour post-administration. Notably, the elimination half-life exceeds 100 hours, allowing for sustained activity against malaria .
Pharmacokinetic Data:
Parameter | Healthy Mice | Infected Mice (0.9% Parasitemia) | Infected Mice (8.9% Parasitemia) |
---|---|---|---|
AUC Liver/Plasma Ratio | 38 | 29 | 10 |
Maximum Concentration (Cmax) | High | High | High |
Elimination Half-Life | >100 hours | >100 hours | >100 hours |
Clinical Studies and Efficacy
This compound has been evaluated in various clinical trials, demonstrating significant efficacy against malaria. In phase II trials, it was administered intramuscularly to treat severe malaria cases. Results showed a marked reduction in parasitemia levels; for instance, at an initial parasitemia of 0.9%, treatment with this compound reduced levels to 0.42% after 35 hours compared to untreated controls .
Case Study Results:
- In Vivo Efficacy : In P. vinckei-infected mice models, this compound treatment led to a rapid decrease in parasitemia levels from an initial count of 8.9% to 2.4% after treatment initiation .
- Dosing and Administration : Effective dosing was observed at very low doses (<1 mg/kg body weight), showcasing its potency and potential for safe therapeutic use .
化学反応の分析
Protein Interactions and Target Identification
Albitiazolium covalently crosslinks to parasite proteins via UA1936. Competitive assays revealed displacement of choline/ethanolamine phosphotransferase (CEPT), the terminal enzyme in PC biosynthesis .
Protein interaction data :
Transport Mechanisms in Parasite-Infected Erythrocytes
This compound’s accumulation in P. falciparum-infected red blood cells (IRBC) is stage-dependent and saturable. Key findings:
-
Entry pathways :
-
Accumulation parameters :
Energy dependence :
-
Glucose deprivation nearly abolishes uptake, indicating active transport .
-
Inhibition by ionophores (e.g., bafilomycin A1) confirms proton motive force dependence .
Enzymatic Inhibition and Metabolic Impact
This compound disrupts PC synthesis by:
-
Competitive inhibition of choline uptake :
-
Direct enzyme inhibition :
Inhibition data :
Enzyme | Inhibition Mechanism | Effect |
---|---|---|
CEPT | Competitive displacement | Reduced PC synthesis |
Choline transporter | Competitive binding | Impaired choline uptake |
Pharmacokinetic and Pharmacodynamic Insights
In vivo studies in P. vinckei-infected mice showed:
-
Plasma concentration : C<sub>max</sub> ≈ 8 μM, with increased AUC in infected mice .
-
Tissue distribution : High accumulation in spleen and IRBC .
-
Recycling : Prolonged plasma presence due to slow release from IRBC .
Key PK data :
Parameter | Uninfected Mice | Infected Mice |
---|---|---|
t<sub>1/2 elim</sub> | <24 h | >36 h |
AUC ratio | 1x | 1.5x–1.7x |
特性
CAS番号 |
753439-46-2 |
---|---|
分子式 |
C24H42N2O2S2+2 |
分子量 |
454.7 g/mol |
IUPAC名 |
2-[3-[12-[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]dodecyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol |
InChI |
InChI=1S/C24H42N2O2S2/c1-21-23(13-17-27)29-19-25(21)15-11-9-7-5-3-4-6-8-10-12-16-26-20-30-24(14-18-28)22(26)2/h19-20,27-28H,3-18H2,1-2H3/q+2 |
InChIキー |
UZPXHZIQHWKNPF-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=[N+]1CCCCCCCCCCCC[N+]2=CSC(=C2C)CCO)CCO |
正規SMILES |
CC1=C(SC=[N+]1CCCCCCCCCCCC[N+]2=CSC(=C2C)CCO)CCO |
外観 |
Solid powder |
Key on ui other cas no. |
753439-46-2 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
1,12-bis(4-methyl-5-(2-hydroxyethyl)thiazol-3-ium-3-yl)dodecane 1,12-bis(4-methyl-5-(2-hydroxyethyl)thiazol-3-ium-3-yl)dodecane dibromide 1,12-bisMHTD albitiazolium SAR 97276 SAR-97276 SAR97276 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。